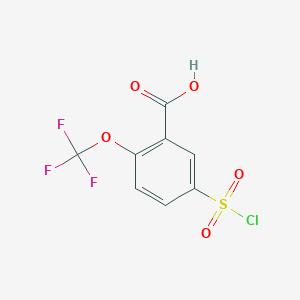

Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)-

Descripción general

Descripción

4-(Chlorosulfonyl)benzoic acid is a chemical reagent used in various applications, including catalyzing living radical polymerizations, in the preparation of polymer-bound transfer hydrogenation catalysts, and as a reagent in the sulfonation of γ-cyclodextrin .

Molecular Structure Analysis

The molecular formula for 4-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . For 4-(Trifluoromethoxy)benzoic acid, the molecular formula is C8H5F3O3 .Chemical Reactions Analysis

4-(Chlorosulfonyl)benzoic acid is used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis

4-(Chlorosulfonyl)benzoic acid appears as white to beige powder or crystals . It reacts with water and is moisture sensitive .Aplicaciones Científicas De Investigación

Synthesis of Salicylanilide Derivatives

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid: is utilized in the synthesis of salicylanilide derivatives. These derivatives are important due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antiproliferative activities. The chlorosulfonyl group acts as a reactive site for coupling reactions, facilitating the formation of complex organic compounds .

Living Radical Polymerization

This compound serves as a reagent in living radical polymerizations. Its role is crucial in controlling the growth of polymer chains, leading to polymers with well-defined structures and molecular weights. This application is significant in the production of advanced materials with specific properties for industrial and medical use .

Transfer Hydrogenation Catalysts

The benzoic acid derivative is used in the preparation of polymer-bound transfer hydrogenation catalysts. These catalysts are essential for facilitating hydrogenation reactions, which are widely used in the chemical industry to produce a variety of chemicals and pharmaceuticals .

Sulfonation of γ-Cyclodextrin

Another application involves the sulfonation of γ-cyclodextrin, a process that enhances the solubility and stability of cyclodextrin complexes. This modification is particularly useful in the pharmaceutical industry to improve drug delivery systems .

Ultra Trace Analysis

In analytical chemistry, 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods. Its unique structure allows for accurate calibration and quantification of analytes in complex mixtures .

Antimicrobial Research

Research into the antimicrobial properties of related trifluoromethyl compounds has shown potential for the development of new antibacterial and antifungal agents. While not directly cited for 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid , this area of study is relevant due to the structural similarities and the presence of the trifluoromethoxy group, which is known to influence biological activity .

Propiedades

IUPAC Name |

5-chlorosulfonyl-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O5S/c9-18(15,16)4-1-2-6(17-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDSRLYGIYPCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)

![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2867793.png)

![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)

![ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2867800.png)

![6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2867802.png)

![4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2867804.png)